5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a difluoromethyl group and an ethyl group, as well as a carboxylic acid functional group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring One common approach is the cyclization of amino acids or their derivatives under specific conditions to form the pyrrole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The difluoromethyl group can be reduced to form a difluoromethane derivative.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Difluoromethane derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
5-(Difluoromethyl)pyrrole-3-carboxylic acid: Similar structure but lacks the ethyl group.
1-ethylpyrrole-3-carboxylic acid: Similar structure but lacks the difluoromethyl group.
5-(Difluoromethyl)-1-ethylpyrrole-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Uniqueness: 5-(Difluoromethyl)-1-ethylpyrrole-3-carboxylic acid is unique due to the presence of both the difluoromethyl group and the ethyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various applications.
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-2-11-4-5(8(12)13)3-6(11)7(9)10/h3-4,7H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXURIRFGEUCXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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